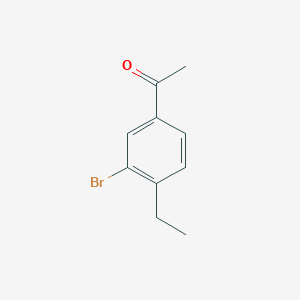

1-(3-Bromo-4-ethylphenyl)ethanone

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-ethylphenyl)ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c1-3-8-4-5-9(7(2)12)6-10(8)11/h4-6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSEJCPMEQZOXOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(C=C1)C(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 3 Bromo 4 Ethylphenyl Ethanone and Its Precursors

Strategies for Regioselective Bromination of Ethylphenyl Acetophenones

The direct bromination of 4-ethylacetophenone presents a significant challenge in achieving regioselectivity. The presence of both an activating ethyl group and a deactivating, meta-directing acetyl group on the aromatic ring complicates the selective introduction of a bromine atom at the desired C-3 position.

A common approach involves the use of elemental bromine in the presence of a catalyst. For instance, the bromination of acetophenone (B1666503) derivatives can be achieved using bromine with aluminum chloride as a catalyst. orgsyn.org This method, however, can lead to a mixture of isomers and polybrominated products.

To enhance regioselectivity, various brominating agents and catalytic systems have been investigated. The use of N-bromosuccinimide (NBS) is a widely adopted strategy for benzylic and allylic brominations, as well as for aromatic brominations under specific conditions. sci-hub.st Pyridine hydrobromide perbromide has also been employed as a brominating agent for acetophenone derivatives, with reaction conditions optimized to favor the desired product. researchgate.net

Another strategy to control regioselectivity is through the use of a directing group. While not directly applied to 4-ethylacetophenone in the provided sources, this general principle in electrophilic aromatic substitution can be a powerful tool.

The choice of solvent also plays a crucial role. Solvents like acetic acid are often used in bromination reactions of acetophenones. researchgate.net The reaction conditions, including temperature and reaction time, must be carefully controlled to maximize the yield of the desired 3-bromo isomer and minimize the formation of byproducts.

Friedel-Crafts Acylation Approaches to Brominated Ethylphenyl Ketones

Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis. masterorganicchemistry.com This reaction involves the introduction of an acyl group onto an aromatic ring using an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). masterorganicchemistry.comlibretexts.orgyoutube.com

To synthesize 1-(3-bromo-4-ethylphenyl)ethanone via this method, one could theoretically start with 1-bromo-2-ethylbenzene (B162476) and perform an acylation with acetyl chloride. However, the directing effects of the bromo and ethyl substituents would need to be carefully considered. The ethyl group is an ortho-, para-director, while the bromine atom is also an ortho-, para-director, albeit a deactivating one. This could lead to a mixture of isomers.

A more controlled approach would be to acylate a precursor that already contains the desired substitution pattern or can be easily converted to it. For example, the Friedel-Crafts acylation of bromobenzene (B47551) with acetic anhydride in the presence of aluminum chloride yields primarily 4-bromoacetophenone. tcd.ie This highlights the regiochemical outcome of acylating a monosubstituted benzene (B151609) ring.

It is important to note that Friedel-Crafts reactions have limitations. They fail with strongly deactivated aromatic rings. libretexts.org The catalyst, typically AlCl₃, is used in stoichiometric amounts and can complex with the product ketone, necessitating a hydrolytic workup. masterorganicchemistry.com

| Reaction | Reactants | Catalyst | Product | Reference |

| Friedel-Crafts Acylation | Bromobenzene, Acetic Anhydride | AlCl₃ | 4-Bromoacetophenone | tcd.ie |

| Friedel-Crafts Acylation | Benzene, Acetyl Chloride | AlCl₃ | Acetophenone | libretexts.org |

Multi-Step Synthesis of this compound from Accessible Starting Materials

A common and often more controlled route to complex substituted aromatic compounds like this compound involves a multi-step synthesis. This approach allows for the sequential introduction of functional groups, providing better control over regiochemistry.

A plausible synthetic route starts from the readily available 4-ethylacetophenone. nist.govnist.gov The first step would be the regioselective bromination of the aromatic ring at the position ortho to the ethyl group and meta to the acetyl group.

Step 1: Bromination of 4-Ethylacetophenone

This critical step requires careful selection of brominating agents and reaction conditions to achieve the desired 3-bromo isomer. As discussed in section 2.1, reagents like bromine with a Lewis acid or N-bromosuccinimide could be employed.

Following the bromination, the resulting this compound would be isolated and purified.

An alternative multi-step approach could involve:

Bromination of Ethylbenzene: This would yield a mixture of ortho- and para-bromoethylbenzene.

Separation of Isomers: The desired para-bromoethylbenzene would be separated from the ortho isomer.

Friedel-Crafts Acylation: Acylation of para-bromoethylbenzene would then be performed. However, this would likely lead to acylation at the position ortho to the ethyl group, resulting in 2-acetyl-4-bromo-1-ethylbenzene, not the desired product.

Therefore, the direct bromination of 4-ethylacetophenone appears to be a more direct multi-step route, provided the regioselectivity can be effectively controlled.

Catalytic Systems in the Synthesis of Bromo-Substituted Aryl Ethanones

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to a wide range of compounds.

Transition Metal-Catalyzed Cross-Coupling Reactions for Analogous Structures

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. While not directly synthesizing this compound, these methods are crucial for creating analogous structures and more complex derivatives.

Palladium-catalyzed reactions, such as the Suzuki and Heck couplings, are widely used to form new C-C bonds. acs.orgnih.govmdpi.com For instance, a bromo-substituted aryl ketone could be coupled with a boronic acid (Suzuki reaction) or an alkene (Heck reaction) to introduce further complexity. nih.govmdpi.comresearchgate.net Palladium catalysts are also effective for the carbonylation of aryl bromides to produce esters and amides. nih.gov

Nickel is a more earth-abundant and cheaper alternative to palladium and has shown significant promise in cross-coupling reactions. researchgate.netccspublishing.org.cn Nickel catalysts can be used for the cross-coupling of aryl aldehydes with organoboron compounds to produce aryl ketones. ccspublishing.org.cn They are also effective in the α-arylation of ketones. nih.gov

Copper-catalyzed reactions have also been developed for the α-arylation of aromatic ketones, often using silyl (B83357) enol ethers as ketone surrogates. researchgate.net

| Catalyst System | Reaction Type | Application | Reference(s) |

| Palladium(0) | Suzuki Cross-Coupling | Synthesis of biaryl compounds from aryl halides. | nih.govmdpi.com |

| Nickel(0) | Cross-Coupling | Synthesis of aryl ketones from aryl aldehydes and organoboron reagents. | ccspublishing.org.cn |

| Copper(I) | α-Arylation | Synthesis of α-aryl ketones from silyl enol ethers. | researchgate.net |

Mechanistic Aspects of Iodine-Catalyzed Bromination and Reaction Optimization

Iodine can act as a catalyst in various organic transformations, including electrophilic aromatic bromination. sci-hub.stnih.gov The mechanism of iodine-catalyzed bromination often involves the in situ generation of a more potent electrophilic bromine species.

In the presence of an oxidizing agent, iodide can be oxidized to iodine. Molecular iodine itself can act as a Lewis acid or halogen-bond donor, activating the brominating agent. nih.gov One proposed mechanism for iodine-catalyzed aromatic bromination with NBS involves a radical chain reaction to generate bromine monochloride (IBr), which then acts as the electrophile in an electrophilic aromatic substitution. sci-hub.st The rate-determining step in this process has been identified as the elimination of HBr from the Wheland intermediate. sci-hub.st

Reaction optimization is crucial for maximizing the yield and selectivity of iodine-catalyzed brominations. Key parameters to consider include:

Catalyst Loading: The amount of iodine catalyst can significantly impact the reaction rate and efficiency.

Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Temperature: As with most reactions, temperature affects the reaction rate and can influence selectivity.

Nature of the Brominating Agent: Different brominating agents (e.g., NBS, Br₂) will have different reactivities and may require different catalytic conditions.

The use of iodine as a catalyst is attractive due to its low cost and reduced environmental impact compared to many metal-based catalysts. nih.gov

Green Chemistry Principles and Sustainable Synthetic Routes for Aryl Bromoketones

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of aryl bromoketones can be made more sustainable through several approaches.

One key principle is the use of safer solvents. Water is an ideal green solvent, and some bromination reactions have been successfully carried out in aqueous media. nih.govgoogle.com The use of H₂O₂ as an oxidant in combination with HBr in water represents a particularly sustainable system. nih.gov

The use of catalysts, particularly non-toxic and recyclable ones, is a cornerstone of green chemistry. Iodine, as discussed previously, is an environmentally benign catalyst. nih.gov The development of solid-supported catalysts can also facilitate catalyst recovery and reuse.

Furthermore, exploring alternative energy sources, such as microwave irradiation, can lead to shorter reaction times and potentially improved yields, contributing to a more sustainable process. researchgate.net

| Green Chemistry Principle | Application in Aryl Bromoketone Synthesis | Reference(s) |

| Use of Safer Solvents | Bromination reactions in water. | nih.govgoogle.com |

| Atom Economy | One-pot synthesis of α-bromoketones from alcohols. | rsc.org |

| Use of Catalysis | Iodine-catalyzed brominations. | sci-hub.stnih.gov |

| Use of Renewable Feedstocks | (Not explicitly detailed in provided sources for this specific compound) | |

| Design for Energy Efficiency | Microwave-assisted synthesis. | researchgate.net |

Comprehensive Spectroscopic and Structural Characterization of 1 3 Bromo 4 Ethylphenyl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom in 1-(3-bromo-4-ethylphenyl)ethanone can be mapped out.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the proton signals are consistent with the proposed structure, showing distinct peaks for the aromatic, ethyl, and acetyl protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. The spectrum of this compound displays signals corresponding to the carbonyl carbon, the aromatic carbons, and the carbons of the ethyl and acetyl groups.

Table 1: Representative ¹H and ¹³C NMR Data for a Related Compound, 1-(3-Bromo-4-methylphenyl)ethanone ias.ac.in

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ¹H | 7.75 | d | 2 | Ar-H |

| ¹H | 7.54 | dd | 8, 2 | Ar-H |

| ¹H | 7.17 | d | 8.4 | Ar-H |

| ¹H | 2.46 | s | - | -CH₃ (acetyl) |

| ¹³C | 193.13 | - | - | C=O |

| ¹³C | 138.37 | - | - | Ar-C |

| ¹³C | 136.26 | - | - | Ar-C |

| ¹³C | 135.09 | - | - | Ar-C |

| ¹³C | 133.85 | - | - | Ar-C |

| ¹³C | 131.48 | - | - | Ar-C |

| ¹³C | 119.18 | - | - | Ar-C |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

FT-IR Spectroscopy

The FT-IR spectrum of this compound is expected to show a strong absorption band characteristic of the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other significant peaks would include those for aromatic C-H and C=C stretching, as well as aliphatic C-H stretching from the ethyl and acetyl groups.

FT-Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum would also exhibit a prominent band for the carbonyl group and other characteristic vibrations of the molecule.

Specific FT-IR and FT-Raman data for this compound are not available in the provided search results. However, data for the related compound 1-(3-bromo-4-methylphenyl)ethanone indicates the use of both ATR-IR and FT-Raman for its characterization. nih.gov

Mass Spectrometry (ESI-MS, LC-MS, GC-MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. Techniques such as Electrospray Ionization (ESI-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed.

The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns for acetophenones include the loss of the acetyl group (CH₃CO) and the methyl group (CH₃).

While specific mass spectrometry data for this compound is limited, the PubChem entry confirms its molecular weight as 227.10 g/mol . nih.gov For comparison, the NIST WebBook provides mass spectral data for the unbrominated analog, 1-(4-ethylphenyl)ethanone. nist.gov

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

Although no specific X-ray crystallographic data for this compound was found, related studies on other bromo-substituted aromatic compounds highlight the utility of this technique in confirming molecular structures and understanding intermolecular interactions. For instance, the crystal structure of 1-(4-bromophenyl)but-3-yn-1-one has been determined, revealing details about its planar geometry and crystal packing. researchgate.net Similarly, studies on bromo-derivatives of DPPH stable free radicals have utilized X-ray diffraction to elucidate their crystal structures. semanticscholar.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. The absorption of UV or visible light excites electrons from a lower energy molecular orbital to a higher energy one.

The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to the π → π* and n → π* transitions of the aromatic ketone system. The position and intensity of these bands are influenced by the substituents on the benzene (B151609) ring.

While specific UV-Vis data for this compound is not available, the UV/Vis+ Photochemistry Database contains information on related aromatic ketones like acetophenone (B1666503), which can serve as a reference for understanding the expected electronic transitions. science-softcon.de

Advanced Chromatographic Techniques for Purity Assessment and Enantiomeric Excess Determination (if applicable)

Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of a chemical compound. These methods separate the components of a mixture based on their differential interactions with a stationary phase and a mobile phase.

For chiral compounds, specialized chromatographic techniques using chiral stationary phases can be employed to separate enantiomers and determine the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer in a mixture. As this compound is not chiral, the determination of enantiomeric excess is not applicable.

Purity assessment of related compounds is often performed using GC and HPLC. For example, the purity of 1-bromo-4-ethylbenzene (B134493) has been determined to be 97% using these methods. spectrabase.com Chromatographic techniques are also crucial for purifying reaction products, as seen in the synthesis of related brominated ketones where column chromatography is used to isolate the desired product from byproducts. ias.ac.in

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-(3-Bromo-4-methylphenyl)ethanone |

| 1-(4-Bromophenyl)but-3-yn-1-one |

| 1-(4-Ethylphenyl)ethanone |

| 1-Bromo-4-ethylbenzene |

| 2,2-diphenyl-1-picrylhydrazyl (DPPH) |

| Acetophenone |

| 3-Bromoacetophenone |

| 3-Bromo-4-nitroacetophenone |

| 1-(3-Bromo-4-(dimethylamino)phenyl)ethanone |

| 1-(3-Bromo-4-hydroxyphenyl)ethanone |

| 1-(4-Bromo-3-methylphenyl)ethanone |

| 4'-Bromoacetophenone |

| 1-(3-Bromo-4-methoxyphenyl)ethanone |

| 2-Bromo-1-[4-(methylsulfonyl)phenyl]-1-ethanone |

| 2-Bromo-1-(3-hydroxyphenyl)ethanone |

| 1-(4-Nitrophenyl)ethanone |

| 1-(3-Ethylphenyl)ethanone |

| 4-Ethylacetophenone |

| 1-(4-Bromo-3-ethylphenyl)ethanone |

| Iodobenzene di-acetate |

| Potassium bromide |

| p-TsOH.H2O |

| BF3.Et2O |

| 2-bromo-1-phenylethanone |

| 2-bromo-1-(4-bromophenyl)ethanone |

| 2-bromo-1-(3-bromophenyl)ethanone |

| 1-(3-Bromo-4-nitrophenyl)ethanone |

| 1-{4-[(3-bromo-2-hydroxy-benzylidene)amino]phenyl}ethanone |

| 1-(4-{[(5-chlor-2-hydroxyphenyl)methylene]amino)phenyl)ethanone O-benzyloxime |

| 1-(4-{[(3,5-bromine-2-hydroxyphenyl)methylene]aminolphenyl)ethanone O-benzyloxime |

| 1-(4-{[(E)-5-chloro-2-hydroxybenzylidene] aminolphenyl)ethanone O-benzyloxime |

| 3'-Bromo-4'-methylacetophenone |

| 3'-Bromo-4'-hydroxyacetophenone |

| 3'-Bromo-4'-methoxyacetophenone |

| 4'-Hydroxyacetophenone |

| 4-Nitroacetophenone |

| 4-Aminoacetophenone |

| L-PICEIN |

| 4'-Chloroacetophenone |

| 3-Nitroacetophenone |

| Dichloroacetonitrile |

| 3-Aminoacetophenone |

| 4'-Ethoxyacetophenone |

| 4'-Methoxyacetophenone |

| 1-(4-Butylphenyl)ethan-1-one |

| 4'-N-HEXYLACETOPHENONE |

| 1-(4-Propylphenyl)ethan-1-one |

| 3-ETHYLACETOPHENONE |

| m-Ethylacetophenone |

| 2-bromo-4-ethylacetophenone |

| 1-(4-Hydroxy-3-methoxy)-phenyl-1,2,3-propanetriol |

| Digiprolactone |

| Petasitolone |

| δ-Humulene |

| Rengyolester |

| Piperolactam-C9:1 (8E) |

| 3-endo-chloronorbornanone |

| 3-exo-chloronorbornanone |

| 3-exo-hydroxynorbornanone |

| 2-p-bromophenyl-2-phenyl-1-picrylhydrazyl free radical (Br-DPPH) |

| 2-p-bromophenyl-2-phenyl-1-picrylhydrazine (Br-DPPH-H) |

Mechanistic Investigations and Reaction Pathways of 1 3 Bromo 4 Ethylphenyl Ethanone

Exploration of Nucleophilic Substitution Reactions at the Aryl Bromine Center

The bromine atom attached to the aromatic ring of 1-(3-bromo-4-ethylphenyl)ethanone is a key functional group for nucleophilic substitution reactions. While unactivated aryl halides are generally resistant to classical nucleophilic aromatic substitution (SNAAr), they can undergo substitution through transition metal-catalyzed cross-coupling reactions.

One of the most prominent examples is the Buchwald-Hartwig amination , a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds. wikipedia.orglibretexts.org This reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher traditional methods. wikipedia.org The catalytic cycle of the Buchwald-Hartwig amination typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.orglibretexts.org

The general scheme for the Buchwald-Hartwig amination is as follows: Ar-X + R₂NH + Base --(Pd catalyst, Ligand)--> Ar-NR₂ + HX • Base

For this compound, this reaction would allow for the introduction of a wide variety of primary and secondary amines at the C3 position of the phenyl ring. The choice of palladium precursor, ligand, and base is crucial for the success and efficiency of the reaction. researchgate.net Numerous catalyst systems have been developed to improve the scope and mildness of this transformation. wikipedia.org

| Feature | Description |

| Reaction Type | Palladium-catalyzed cross-coupling |

| Bond Formed | Carbon-Nitrogen (C-N) |

| Substrates | Aryl halides/triflates and primary/secondary amines |

| Key Steps | Oxidative addition, amine coordination, deprotonation, reductive elimination |

| Advantages | Broad substrate scope, high functional group tolerance, mild reaction conditions |

Electrophilic Aromatic Substitution Reactions on the Ethylphenyl Moiety

The ethylphenyl group of this compound can undergo electrophilic aromatic substitution reactions. The existing substituents on the benzene (B151609) ring—the bromo, ethyl, and acetyl groups—direct the position of the incoming electrophile. The ethyl group is an activating, ortho-, para-director, while the bromo and acetyl groups are deactivating, meta-directors. The interplay of these directing effects determines the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. lumenlearning.com

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of nitric acid and sulfuric acid. The electrophile is the nitronium ion (NO₂⁺). lumenlearning.com

Halogenation: The introduction of another halogen atom (e.g., Cl, Br) requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to generate a more potent electrophile. lumenlearning.comchegg.com

The precise location of substitution on the this compound ring would depend on the specific reaction conditions and the relative activating and deactivating strengths of the substituents.

Reactivity of the Carbonyl Group in Condensation and Addition Reactions

The acetyl group's carbonyl function is a prime site for various condensation and addition reactions, leading to the formation of new carbon-carbon bonds and a wide array of derivatives.

Condensation Reactions:

Aldol (B89426) Condensation: In the presence of a base or acid catalyst, the enolate of this compound can react with an aldehyde or another ketone in an aldol condensation. A particularly important variation is the Claisen-Schmidt condensation , where an aromatic ketone reacts with an aromatic aldehyde that cannot enolize. propulsiontechjournal.comjetir.org This reaction is a primary method for synthesizing chalcones , which are α,β-unsaturated ketones. propulsiontechjournal.comjetir.org The reaction typically involves mixing the acetophenone (B1666503) derivative and a benzaldehyde (B42025) derivative in the presence of a base like sodium hydroxide (B78521) (NaOH). jetir.orgrsc.org

Knoevenagel Condensation: This reaction is a modification of the aldol condensation where the carbonyl compound reacts with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a methylene). wikipedia.orgresearchgate.net The reaction is often catalyzed by a weak base. wikipedia.org This method provides access to a variety of substituted alkenes.

Addition Reactions:

The carbonyl group can undergo nucleophilic addition reactions. For example, reduction of the ketone to a secondary alcohol can be achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Stereoselective reduction can lead to the formation of chiral alcohols. researchgate.net

| Reaction Type | Reagents | Product Type |

| Claisen-Schmidt Condensation | Aromatic aldehyde, Base (e.g., NaOH) | Chalcone (B49325) (α,β-unsaturated ketone) |

| Knoevenagel Condensation | Active methylene compound, Weak base | Substituted alkene |

| Nucleophilic Addition (Reduction) | NaBH₄ or LiAlH₄ | Secondary alcohol |

Radical Reaction Pathways Involving the Bromoacetophenone Core (e.g., SRN1 Mechanism)

The bromoacetophenone core of this compound can participate in radical reactions. One notable pathway is the SRN1 (Substitution, Radical-Nucleophilic, Unimolecular) reaction . This chain reaction mechanism allows for the nucleophilic substitution of unactivated aryl halides, which are typically unreactive under standard SNAAr conditions. chemistry-chemists.com

The SRN1 mechanism involves the following key steps:

Initiation: An electron is transferred to the aryl halide (ArX), forming a radical anion (ArX•⁻).

Propagation:

The radical anion fragments to form an aryl radical (Ar•) and a halide anion (X⁻).

The aryl radical reacts with a nucleophile (Nu⁻) to form the radical anion of the product (ArNu•⁻).

This radical anion transfers an electron to another molecule of the starting aryl halide, propagating the chain. chemistry-chemists.com

This process can be initiated by various means, including photochemically or with solvated electrons. chemistry-chemists.com Photochemical excitation of bromoacetophenone derivatives can lead to the generation of phenyl radicals capable of further reactions. nih.govpearson.com Additionally, benzylic bromination can occur under photochemical conditions, indicating the susceptibility of the ethyl group to radical reactions. rsc.org

Stereoselective Transformations and Chiral Auxiliary Applications in Derivative Synthesis

The prochiral nature of the ketone in this compound allows for stereoselective transformations to produce chiral molecules.

Stereoselective Reduction:

The reduction of the carbonyl group can be performed using chiral reducing agents or biocatalysts to yield an enantiomerically enriched or pure secondary alcohol. Enzyme-catalyzed reductions, for instance, are known for their high enantioselectivity in converting ketones to chiral alcohols. researchgate.net For example, dehydrogenases can be used for the stereospecific reduction of similar acetophenones. researchgate.net

The resulting chiral alcohol can then serve as a valuable building block in the synthesis of more complex, stereochemically defined molecules. These chiral alcohols can also act as chiral auxiliaries, which are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary can be removed.

The ability to perform these stereoselective transformations significantly enhances the synthetic utility of this compound, enabling its use in the asymmetric synthesis of complex target molecules.

Theoretical and Computational Chemistry Studies on 1 3 Bromo 4 Ethylphenyl Ethanone

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of many-body systems. jocpr.com This method is particularly effective for determining the optimized geometry and electronic properties of molecules like 1-(3-Bromo-4-ethylphenyl)ethanone. DFT calculations, often using functionals like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles with high accuracy, often showing good agreement with experimental data where available. researchgate.net

| Parameter | Description | Typical Computational Method |

| Optimized Geometry | The lowest-energy arrangement of atoms in the molecule. | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | DFT |

| Bond Angles | The angle formed between three connected atoms. | DFT |

| Dihedral Angles | The angle between two intersecting planes, crucial for conformational analysis. | DFT |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum. For this compound, regions of negative potential (typically colored red or yellow) are expected around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) are generally found around the hydrogen atoms.

Frontier Molecular Orbitals (FMOs) , namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical for understanding electronic transitions and reactivity.

HOMO: Represents the ability of a molecule to donate an electron. For this compound, the HOMO is likely to be localized on the electron-rich phenyl ring.

LUMO: Represents the ability of a molecule to accept an electron. The LUMO is often centered on the acetyl group, particularly the carbonyl carbon.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap , is a key indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive.

| Property | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the ionization potential and electron-donating ability. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. wisc.edubibliotekanauki.pl It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized, intuitive Lewis-like structures (bonds, lone pairs, and antibonds). wisc.edu This analysis is instrumental in quantifying intramolecular interactions, such as hyperconjugation.

Fukui functions are used within the framework of conceptual DFT to identify the most reactive sites in a molecule. bibliotekanauki.pl These functions quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to:

Nucleophilic attack: Identified by the Fukui function f+(r), which corresponds to the addition of an electron.

Electrophilic attack: Identified by the Fukui function f-(r), which relates to the removal of an electron.

Radical attack: Identified by the Fukui function f0(r).

From these functions, other global and local reactivity descriptors like chemical potential, hardness, softness, and the electrophilicity index can be calculated. For this compound, the carbonyl carbon is expected to be a primary site for nucleophilic attack, while the phenyl ring would be susceptible to electrophilic attack.

| Descriptor | Formula (Conceptual) | Significance |

| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | Quantifies the ability of a species to accept electrons. |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion.

For this compound, MD simulations can be used to explore its conformational landscape, revealing the different shapes the molecule can adopt due to the rotation of the ethyl and acetyl groups. These simulations are also crucial for studying intermolecular interactions, for instance, by simulating the compound in a solvent or in a condensed phase. This provides insights into solvation effects, diffusion behavior, and how molecules pack together in a solid or liquid state.

Prediction of Spectroscopic Parameters via Computational Methods (e.g., IR, Raman, NMR)

Computational methods are highly effective at predicting various spectroscopic properties, which can aid in the interpretation of experimental data.

IR and Raman Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net The calculated frequencies are often scaled by an empirical factor to better match experimental spectra. jocpr.com This allows for the assignment of specific vibrational modes (e.g., C=O stretch, C-H bend, C-Br stretch) to the peaks observed in experimental FT-IR and FT-Raman spectra. elixirpublishers.com

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a common approach for calculating the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. researchgate.netnih.gov These theoretical predictions are invaluable for assigning signals in experimental NMR spectra and confirming the molecular structure.

| Spectrum | Predicted Parameter | Typical Computational Method |

| Infrared (IR) | Vibrational Frequencies and Intensities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| Raman | Vibrational Frequencies and Activities | DFT (e.g., B3LYP/6-311++G(d,p)) |

| NMR | ¹H and ¹³C Chemical Shifts | DFT with GIAO method |

Quantum Chemical Characterization of Excited States (e.g., TD-DFT for UV-Vis)

To understand the electronic absorption properties of this compound, such as its UV-Vis spectrum, calculations of its electronic excited states are necessary. Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for this purpose. elixirpublishers.com

TD-DFT calculations can predict the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax) in a UV-Vis spectrum. The method also provides information about the nature of the electronic transitions (e.g., n→π* or π→π), indicating which molecular orbitals are involved in the absorption of light. For a molecule like this compound, π→π transitions associated with the aromatic ring and the carbonyl group are expected to dominate the UV-Vis spectrum.

Applications of 1 3 Bromo 4 Ethylphenyl Ethanone in Complex Organic Synthesis

Role as a Key Synthetic Intermediate for Functionalized Aromatic Systems

1-(3-Bromo-4-ethylphenyl)ethanone serves as a pivotal intermediate for the elaboration of more complex and highly functionalized aromatic systems. The presence of the bromine atom and the ketone functionality provides two distinct reactive handles that can be manipulated through various organic transformations. The bromine atom on the phenyl ring is particularly significant, acting as a linchpin for introducing new substituents and building molecular complexity.

The compound's utility is demonstrated in its role as a precursor where the aromatic core can be further decorated. For instance, the bromine can be substituted or used in coupling reactions to attach other aryl, alkyl, or functional groups, while the ethanone (B97240) side chain can be modified through reactions such as reduction to an alcohol, oxidation to a carboxylic acid, or further halogenation at the alpha-carbon to produce α-haloketones like 2-bromo-1-(4-ethylphenyl)ethanone. nih.govnih.govaobchem.com These α-haloketones are themselves powerful electrophiles, readily reacting with nucleophiles to introduce a variety of structural motifs. This multi-faceted reactivity allows chemists to use this compound as a foundational scaffold, systematically building up to target molecules with desired electronic and steric properties for research in materials science and medicinal chemistry.

Derivatization to Chalcone (B49325) Analogues and Related α,β-Unsaturated Ketones

A prominent application of this compound is in the synthesis of chalcones and their analogues. Chalcones, which are α,β-unsaturated ketones, are synthesized through a base-catalyzed aldol (B89426) condensation reaction known as the Claisen-Schmidt condensation. nih.govdavidpublisher.com In this reaction, an acetophenone (B1666503) derivative, such as this compound, is condensed with an aromatic aldehyde.

The general reaction involves dissolving equimolar amounts of this compound and a chosen substituted benzaldehyde (B42025) in a solvent like ethanol. A base, typically an aqueous solution of sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), is then added to catalyze the reaction. davidpublisher.comresearchgate.net The reaction proceeds at room temperature or with gentle heating to form the corresponding chalcone. core.ac.ukjocpr.com The presence of the reactive α,β-unsaturated keto function in the resulting chalcones makes them valuable intermediates for further synthetic transformations and is associated with a wide range of biological activities. thepharmajournal.com

Table 1: Claisen-Schmidt Condensation for Chalcone Synthesis

| Reactant 1 | Reactant 2 | Reaction Type | Key Reagents | Product Class |

|---|---|---|---|---|

| This compound | Aromatic Aldehyde | Claisen-Schmidt Condensation | NaOH or KOH, Ethanol | Chalcone |

Synthesis of Diverse Heterocyclic Compounds (e.g., Imidazoles, Oxazines, Thiazines)

The chalcones derived from this compound are crucial precursors for the synthesis of a wide variety of heterocyclic compounds. The α,β-unsaturated ketone moiety within the chalcone structure is a versatile Michael acceptor and is prone to cyclization reactions with various binucleophilic reagents.

Synthesis of Imidazoles: Imidazole-bearing chalcones can be synthesized through the Claisen-Schmidt condensation of an imidazole-containing aldehyde with an acetophenone, or conversely, by reacting a chalcone containing a leaving group (like a bromine on a methyl group) with imidazole (B134444). researchgate.netnih.gov These compounds are of significant interest due to the wide spectrum of biological activities exhibited by imidazole derivatives. nativesciencereport.orgdergipark.org.trmdpi.com

Synthesis of Oxazines and Thiazines: 1,3-Oxazine and 1,3-thiazine derivatives are readily synthesized from chalcone precursors. The reaction of a chalcone with urea (B33335) ((NH₂)₂CO) in the presence of an ethanolic base leads to the formation of the corresponding 1,3-oxazine derivative. researchgate.netactascientific.comderpharmachemica.com Similarly, reacting the chalcone with thiourea (B124793) ((NH₂)₂CS) under basic conditions yields 1,3-thiazine derivatives. core.ac.ukthepharmajournal.com These reactions provide an efficient route to six-membered heterocyclic systems containing nitrogen and either oxygen or sulfur, which are important scaffolds in medicinal chemistry. thepharmajournal.comactascientific.comresearchgate.net

Table 2: Heterocycle Synthesis from Chalcones

| Chalcone Precursor | Reagent | Catalyst/Solvent | Heterocyclic Product |

|---|---|---|---|

| Derived from this compound | Urea | Ethanolic NaOH | 1,3-Oxazine derivative |

| Derived from this compound | Thiourea | Ethanolic NaOH | 1,3-Thiazine derivative |

| Derived from this compound | Imidazole (or its derivatives) | Various | Imidazole derivative |

Utilization in Metal-Catalyzed Carbon-Carbon and Carbon-Heteroatom Bond Formations

The bromine atom on the aromatic ring of this compound is a key functional group for participating in metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular frameworks.

One of the most prominent examples is the Suzuki-Miyaura coupling reaction. wikipedia.org This reaction involves the palladium-catalyzed cross-coupling of the aryl bromide (this compound) with an organoboron compound, such as a boronic acid or a boronate ester. organic-chemistry.orgnih.gov The reaction is typically carried out in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). harvard.eduresearchgate.net This methodology allows for the direct formation of a new carbon-carbon bond between the aromatic ring of the starting material and the organic group from the boronic acid, leading to substituted biaryl structures or other complex aromatic systems. The versatility of the Suzuki coupling makes it an indispensable tool in modern organic synthesis, particularly for creating molecules with potential applications in pharmaceuticals and materials science. nih.gov Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination could be employed to form carbon-nitrogen bonds by coupling the aryl bromide with amines.

Applications in the Synthesis of Complex Organic Scaffolds for Research Purposes

The cumulative synthetic utility of this compound positions it as a foundational element in the construction of complex and diverse organic scaffolds for research. The transformations detailed in the preceding sections—elaboration of the aromatic ring, formation of α,β-unsaturated systems, synthesis of heterocycles, and metal-catalyzed bond formation—are not merely individual reactions but are sequential steps in the assembly of novel molecular architectures. nih.govaobchem.com

By leveraging the reactivity of both the bromo- and acetyl- functionalities, researchers can design and execute multi-step synthetic pathways to generate libraries of compounds. For example, a Suzuki coupling at the bromine position followed by a Claisen-Schmidt condensation at the acetyl group, and subsequent cyclization to a heterocycle, can rapidly generate significant molecular complexity from a simple starting material. These resulting scaffolds, incorporating functionalized biaryl groups and heterocyclic rings, are of high interest in medicinal chemistry for drug discovery programs and in materials science for the development of novel organic materials with specific electronic or optical properties. nih.gov

Exploration of Biological Activities and Structure Activity Relationships Sar of 1 3 Bromo 4 Ethylphenyl Ethanone and Its Derivatives in Vitro and in Silico Studies Only

In Vitro Screening for Enzyme Inhibition Potential

Derivatives of acetophenone (B1666503) have been identified as effective inhibitors of various enzymes, highlighting their potential as therapeutic agents for a range of diseases. researchgate.net In vitro studies have demonstrated that acetophenone derivatives can inhibit enzymes such as α-glycosidase, human carbonic anhydrases I and II (hCA I/II), and acetylcholinesterase (AChE), with some compounds exhibiting Ki values in the nanomolar to micromolar range. researchgate.net

For instance, a series of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives were synthesized and evaluated for their inhibitory potential against human placental alkaline phosphatase. mdpi.com Among these, one derivative emerged as a potent competitive inhibitor with an IC50 value of 1.469 ± 0.02 µM. mdpi.com Enzyme kinetics studies confirmed its competitive mode of inhibition. mdpi.com

Furthermore, acetophenone-based 3,4-dihydropyrimidine-2(1H)-thiones have been investigated as potential inhibitors of tyrosinase and ribonucleotide reductase. mdpi.com One such synthesized compound demonstrated a significantly better inhibition of tyrosinase, with an IC50 of 1.97 µM, which is nearly a seven-fold improvement over a known inhibitor. mdpi.com

In the context of urease inhibition, which is relevant for treating infections caused by urease-producing bacteria, halo-substituted mixed ester/amide-based derivatives have shown remarkable activity. semanticscholar.org One compound with a 2-chloro-substituted phenyl ring exhibited an IC50 value of 1.6 ± 0.2 nM against Jack bean urease, far surpassing the standard thiourea (B124793). semanticscholar.org Kinetic studies revealed a mixed type of inhibition for this potent derivative. semanticscholar.org Similarly, certain 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas have demonstrated potent, nanomolar-level inhibition of Jack bean urease. nih.gov

The following table summarizes the enzyme inhibitory activities of various derivatives related to 1-(3-bromo-4-ethylphenyl)ethanone.

| Derivative Class | Target Enzyme | Key Findings | Reference |

| Acetophenone derivatives | α-Glycosidase, hCA I/II, AChE | Effective inhibitors with Ki values in the µM range. | researchgate.net |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | Human Placental Alkaline Phosphatase | Potent competitive inhibitor with an IC50 of 1.469 ± 0.02 µM. | mdpi.com |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Tyrosinase | Seven-fold better inhibition than a known inhibitor (IC50 = 1.97 µM). | mdpi.com |

| Halo-substituted mixed ester/amide derivatives | Jack Bean Urease | Highly potent mixed-type inhibitor with an IC50 of 1.6 ± 0.2 nM. | semanticscholar.org |

| 1-(2-(4-isobutylphenyl)propanoyl)-3-arylthioureas | Jack Bean Urease | Potent competitive and mixed-type inhibitors with IC50 values in the nanomolar range. | nih.gov |

| (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones | Carbonic Anhydrase (hCA I, II, IX, XII) | Nanomolar potency against all tested isoforms. | nih.gov |

Evaluation of Antimicrobial Properties (Antibacterial and Antifungal Activity) in Model Systems

The antimicrobial potential of compounds derived from substituted acetophenones has been extensively investigated against a variety of bacterial and fungal strains. scholarsresearchlibrary.comnih.gov Semicarbazones synthesized from substituted acetophenones have demonstrated significant activity against both bacteria and fungi. scholarsresearchlibrary.comresearchgate.net Chalcone (B49325) derivatives, which can be synthesized from acetophenones, are also well-regarded for their broad spectrum of pharmacological properties, including antibacterial and antifungal activities. nih.govresearchgate.net

For example, a novel synthesized chalcone, 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one, exhibited moderate antibacterial activity with a Minimum Inhibitory Concentration (MIC) value greater than 100 µg/mL against several bacterial strains and moderate antifungal activity with an MIC value greater than 50 µg/mL against three fungal strains. researchgate.net Another study on trifluoromethyl and trifluoromethoxy substituted chalcones found them to be effective against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov

Prenylated acetophenones isolated from Acronychia crassipetala have shown selective inhibition against Gram-positive bacteria. nih.gov The isopentyl derivative of eurotiumide A has been identified as a potent antimicrobial agent against methicillin-susceptible Staphylococcus aureus (MSSA), methicillin-resistant S. aureus (MRSA), and Porphyromonas gingivalis. nih.gov

The table below presents a summary of the in vitro antimicrobial activities of various acetophenone derivatives.

| Derivative Class | Tested Organisms | Key Findings | Reference |

| Substituted Semicarbazones | Bacteria and Fungi | Showed significant activity against all tested bacteria and fungi. | scholarsresearchlibrary.comresearchgate.net |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | P. aeruginosa, K. pneumonia, E. coli, S. aureus, A. baumannii, C. parapsilosis, C. tropicalis, C. albicans | Moderate antibacterial (MIC > 100 µg/mL) and antifungal (MIC > 50 µg/mL) activity. | researchgate.net |

| Trifluoromethyl and Trifluoromethoxy Substituted Chalcones | S. aureus, B. subtilis, E. coli, C. albicans, A. niger | Compounds with trifluoromethoxy group were more effective than those with trifluoromethyl group. | nih.gov |

| Prenylated Acetophenones | Gram-positive and Gram-negative bacteria | Selectively inhibited the growth of Gram-positive bacteria. | nih.gov |

| Isopentyl derivative of eurotiumide A | MSSA, MRSA, P. gingivalis | Potent antimicrobial agent against all three strains. | nih.gov |

| Pyrazine Carboxamides | Extensively Drug-Resistant Salmonella Typhi | One derivative showed strong antibacterial activity with an MIC of 6.25 mg/mL. | mdpi.com |

Understanding the mechanism of antimicrobial action is crucial for the development of effective therapeutic agents. For acetophenone derivatives, several potential mechanisms have been proposed based on in vitro and in silico studies.

The lipophilicity of the molecule appears to be a significant factor, influencing the penetration of the agent through the bacterial cell surface. nih.gov For instance, the higher lipophilicity of certain prenylated acetophenones may allow them to penetrate the cell wall more easily and exert their bactericidal activity. nih.gov The selective activity of these compounds against Gram-positive bacteria suggests a mechanism that may involve cell wall disruption or interaction with a specific target present only in these bacteria. nih.gov

In some cases, the inhibition of cell wall synthesis is a proposed mode of action. nih.gov For example, the weak antimicrobial activity of a particular compound against MRSA suggests a potential binding affinity to penicillin-binding protein 2', a key mechanism of resistance in MRSA. nih.gov

Enzyme inhibition is another key mechanistic pathway. Glucosamine-6-phosphate synthase, an enzyme essential for the biosynthesis of the bacterial cell wall, has been identified as a target for antimicrobial chemotherapy. nih.gov Molecular docking studies have shown that chalcone derivatives can bind to this enzyme, suggesting this as a plausible mechanism for their antibacterial effects. researchgate.netnih.gov Dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS) are other bacterial enzymes that have been identified as potential targets for chalcone derivatives through molecular docking studies. researchgate.net The substituents on the anthraquinone (B42736) ring of its derivatives are closely linked to their antibacterial effects; a stronger polarity of these substituents often results in more potent antibacterial activity. nih.gov

Anticancer Activity in Cell-Based Assays (Excluding Human Clinical Data)

A growing body of evidence from in vitro studies suggests that derivatives of this compound possess significant anticancer properties. These compounds have been evaluated for their cytotoxic effects against a range of human cancer cell lines.

A series of brominated acetophenone derivatives demonstrated notable cytotoxicity against several tumor cell lines, including breast adenocarcinoma (MCF-7), alveolar adenocarcinoma (A549), colorectal adenocarcinoma (Caco-2), and prostate adenocarcinoma (PC-3). farmaciajournal.comfarmaciajournal.com One particular derivative was found to be exceptionally active, with IC50 values of 11.80 ± 0.89 µg/mL against A549 cells, 18.40 ± 4.70 µg/mL against Caco-2 cells, and IC50 values below 10 µg/mL for MCF-7 and PC-3 cells. farmaciajournal.comfarmaciajournal.com Importantly, this compound exhibited low cytotoxicity against a normal human breast epithelial cell line (MCF12F), suggesting a degree of selectivity for cancer cells. farmaciajournal.comfarmaciajournal.com The pro-oxidant activity of some of these derivatives, leading to the formation of reactive oxygen species (ROS), may contribute to their anticancer effects. farmaciajournal.com

Other classes of acetophenone-derived compounds have also shown promise. Diphenylamine-pyrrolidin-2-one-hydrazone derivatives, synthesized from acetophenones, were identified as promising anticancer agents, particularly against prostate cancer (PPC-1) and melanoma (IGR39) cell lines, with EC50 values in the micromolar range (2.5–20.2 µM). nih.gov Similarly, newly synthesized 1,3,4-substituted-thiadiazole derivatives exhibited potent anti-cancer activities, with one compound showing GI50 values of 2.98, 2.85, and 2.53 µM against MCF-7, A549, and HepG-2 cell lines, respectively. nih.gov

The table below summarizes the in vitro anticancer activity of various acetophenone derivatives.

| Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| Brominated Acetophenone Derivatives | MCF-7, A549, Caco-2, PC-3 | A lead compound showed IC50 < 10 µg/mL against MCF-7 and PC-3, and 11.80 µg/mL against A549, with low toxicity to normal cells. | farmaciajournal.comfarmaciajournal.com |

| Diphenylamine-pyrrolidin-2-one-hydrazone Derivatives | PPC-1, IGR39, MDA-MB-231, Panc-1 | Most selective against PPC-1 and IGR39 cell lines with EC50 values ranging from 2.5–20.2 µM. | nih.gov |

| 1,3,4-Substituted-thiadiazole Derivatives | MCF-7, A549, HepG-2 | A lead compound demonstrated potent activity with GI50 values of 2.98, 2.85, and 2.53 µM, respectively. | nih.gov |

| Phenoxyacetamide Derivatives | HepG2, MCF-7 | One derivative showed significantly increased cytotoxic activity against HepG2 cells (IC50 = 1.43 µM) compared to 5-Fluorouracil. | nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Target Optimization

Structure-activity relationship (SAR) studies are essential for optimizing the biological activity of lead compounds. For derivatives of this compound, several key structural features have been identified that influence their therapeutic potential.

In the case of benzylideneacetophenones, the nature and position of substituents on the aromatic rings play a crucial role. nih.gov SAR analysis revealed that the presence of electron-donating groups at the para-position of both aromatic rings tends to enhance anti-inflammatory, antioxidant, and antiulcer activities. nih.gov

For antimicrobial chalcone derivatives, the presence and type of halogen-containing substituents significantly impact their efficacy. nih.gov For example, chalcones bearing a trifluoromethoxy group were found to be more potent antimicrobial agents than those with a trifluoromethyl group. nih.gov This highlights the importance of the specific fluorine-containing moiety in modulating biological activity.

In a series of thiazolidine-2,4-dione derivatives designed as ERK1/2 inhibitors, the primary amine was found to be essential for biological activity, as N-dimethylation and N-acetylation abolished the inhibition of Rsk1 phosphorylation. nih.gov Furthermore, shifting an ethoxy substitution from the 4- to the 2-position on the phenyl ring resulted in improved inhibition of Rsk1 phosphorylation and enhanced functional activity. nih.gov

For prenylated acetophenones with antibacterial properties, the acetyl group was found to contribute significantly to the activity of the molecular skeleton. nih.gov This suggests that modifications to this group could be a viable strategy for optimizing antibacterial potency.

These SAR insights provide a valuable framework for the rational design of more potent and selective derivatives of this compound for various therapeutic applications.

Molecular Docking and Ligand-Protein Interaction Analysis for Target Prediction and Binding Affinity

Molecular docking is a powerful computational tool used to predict the binding modes and affinities of small molecules to the active sites of proteins. amazonaws.com This in silico approach provides valuable insights into the potential mechanisms of action and helps in the rational design of more potent inhibitors. amazonaws.comosu.edunih.govyoutube.com

For derivatives of this compound, molecular docking studies have been instrumental in elucidating their interactions with various biological targets. For instance, in the study of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives as alkaline phosphatase inhibitors, docking analysis revealed that the most potent compound formed three carbon-hydrogen bonds with Asp42, Gly313, and Glu321, and established hydrophobic interactions with His317 and Asp316 in the active site of the enzyme. mdpi.com

In the context of antimicrobial activity, docking studies of a bromo-fluorophenyl thiophenepropenone derivative against bacterial enzymes showed good binding affinities with dihydrofolate reductase (DHFR) and dehydrosqualene synthase (DHSS), with binding energies of -7.07 and -7.05 kcal/mol, respectively. researchgate.net Similarly, docking of furan-thiophene-based chalcones into the active site of glucosamine-6-phosphate synthase helped to explain their antibacterial activity. nih.gov

For anticancer applications, molecular docking of 1,3,4-substituted-thiadiazole derivatives into the active site of target proteins highlighted the role of the thiadiazole moiety in anchoring the molecule through bonding and hydrophobic interactions with key amino acid residues. nih.gov In another study, a novel phenoxyacetamide derivative was docked into the binding site of PARP-1, revealing stable binding energies and interactive binding modes, which supported its potential as an anticancer agent. nih.gov

The table below summarizes the results of molecular docking studies for various acetophenone derivatives.

| Derivative Class | Protein Target | Docking Score / Binding Energy | Key Interacting Residues | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Alkaline Phosphatase (1EW2) | ΔG = -7.5648 kcal/mol | Asp42, Gly313, Glu321, His317, Asp316 | mdpi.com |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dihydrofolate Reductase (DHFR) | -7.07 kcal/mol | Not specified | researchgate.net |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Dehydrosqualene Synthase (DHSS) | -7.05 kcal/mol | Not specified | researchgate.net |

| 1,3,4-Thiadiazole Derivative (L3) | ADP-sugar pyrophosphatase (NUDT5) | Docking Score = -8.9 kcal/mol; MM-GBSA = -31.5 kcal/mol | Four hydrogen bonds with NUDT5 | uowasit.edu.iq |

| Furan-Thiophene-based Chalcone (AM4) | Tubulin Colchicine Binding Site (4O2B) | -9.2 kcal/mol | GLY:A146, ALA:A12 | nih.gov |

| Halo-substituted mixed ester/amide derivative | Jack Bean Urease (4H9M) | -7.8 kcal/mol | Not specified | semanticscholar.org |

| Acetophenone-based 3,4-dihydropyrimidine-2(1H)-thione | Ribonucleotide Reductase (RNR) | -19.68 kJ/mol | Not specified | mdpi.com |

In Silico ADME Prediction for Drug-Like Properties (Computational Analysis Only)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery, helping to assess the pharmacokinetic profile and drug-likeness of new chemical entities. iaps.org.inresearchgate.netnih.gov Various computational models and tools, such as SwissADME, are employed to predict these properties based on the molecular structure of the compounds. mdpi.comresearchgate.net

For derivatives of this compound, in silico ADME analyses have been conducted to evaluate their potential as orally bioavailable drugs. nih.gov These studies typically assess parameters such as molecular weight, lipophilicity (logP), number of hydrogen bond donors and acceptors, and compliance with Lipinski's rule of five. mdpi.com

For example, an in silico evaluation of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives predicted high gastrointestinal absorption for all synthesized compounds. mdpi.com A "boiled-egg" plot, which visualizes passive gastrointestinal absorption and blood-brain barrier (BBB) penetration, indicated that most of these compounds are likely to be well-absorbed and, with one exception, able to cross the BBB. mdpi.com These compounds also satisfied Lipinski's rules and showed no significant similarities to pan-assay interference compounds (PAINS), suggesting good drug-like properties. mdpi.com

Similarly, computational ADME analysis of (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones, which were synthesized as carbonic anhydrase inhibitors, showed that all compounds fell within an acceptable pharmacokinetic range and possessed favorable physicochemical characteristics. nih.gov Drug-likeness analyses of a novel bromo-fluorophenyl thiophenepropenone also supported its favorable bioavailability. researchgate.net

The following table presents a summary of the predicted ADME properties for a representative set of derivatives.

| Derivative Class | Key ADME Predictions | Drug-Likeness | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives | High gastrointestinal absorption; potential to cross BBB (except for one derivative). | Satisfied Lipinski's rules; no PAINS alerts. | mdpi.com |

| (E)-1-(4-sulphamoylphenylethyl)-3-arylidene-5-aryl-1H-pyrrol-2(3H)-ones | Acceptable pharmacokinetic range and physicochemical characteristics. | Good drug-like properties. | nih.gov |

| 3-(2-bromo-5-fluorophenyl)-1-(thiophen-2-yl)prop-2-en-1-one | Favorable bioavailability predicted by drug-likeness analysis. | Good drug-likeness. | researchgate.net |

| 2,6-diarylidene cyclohexanone (B45756) analogs | Predicted to be orally bioavailable with good ADME and safe toxicological profiles. | Good drug-likeness. | nih.govnih.gov |

| 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives | Favorable pharmacokinetic properties predicted by computational methods. | Good drug-like properties. | iaps.org.inresearchgate.net |

Future Perspectives and Emerging Research Avenues for 1 3 Bromo 4 Ethylphenyl Ethanone

Development of Novel and Sustainable Catalytic Systems for its Synthesis and Functionalization

The synthesis of substituted aromatic ketones like 1-(3-Bromo-4-ethylphenyl)ethanone traditionally relies on methods like Friedel-Crafts acylation, which can involve harsh catalysts. google.com Future research is focused on developing greener and more efficient catalytic systems. This includes the use of solid acid catalysts, zeolites, and metal-organic frameworks (MOFs) to improve reaction selectivity, reduce waste, and allow for easier catalyst recovery and reuse. Furthermore, the functionalization of the bromo- and ethyl- groups on the phenyl ring is an area ripe for innovation. Advances in cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, catalyzed by palladium, nickel, or copper complexes, will enable the introduction of a wide array of functional groups, further diversifying the molecular scaffolds accessible from this starting material.

Expanding the Scope of Derivatization Reactions for Diverse Chemical Library Generation

The generation of diverse chemical libraries from this compound is a key strategy for discovering new bioactive molecules and materials. nih.gov Future efforts will concentrate on expanding the repertoire of derivatization reactions. This includes exploring multicomponent reactions that can introduce complexity in a single step and developing novel transformations of the ketone functional group. rug.nl High-throughput screening (HTS) techniques will be instrumental in rapidly evaluating the success of these reactions and identifying promising new compounds. nih.govscienceintheclassroom.org The goal is to create a large and structurally diverse collection of molecules for screening against various biological targets and for evaluation in materials science applications. nih.gov

Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and Process Analytical Technology (PAT)

To optimize the synthesis and derivatization of this compound, real-time monitoring of reaction progress is crucial. Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through timely measurements of critical quality and performance attributes. mt.combruker.com Future research will focus on integrating advanced spectroscopic probes, such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy, for real-time analysis. americanpharmaceuticalreview.comyoutube.com These techniques can provide valuable information on reaction kinetics, the formation of intermediates, and the concentration of reactants and products, allowing for precise process control and optimization. americanpharmaceuticalreview.comyoutube.com UV/Vis spectroscopy also offers a cost-effective method for monitoring certain aspects of these reactions. mdpi.com

Deeper Integration of Machine Learning and Artificial Intelligence in Predictive Chemistry for the Compound

Identification of Novel Biological Targets through High-Throughput Screening and Mechanistic Elucidation (In Vitro/In Silico)

Substituted acetophenones have shown a wide range of biological activities, making them interesting candidates for drug discovery. researchgate.netnih.gov High-throughput screening (HTS) of chemical libraries derived from this compound against a panel of biological targets is a promising strategy for identifying new drug leads. rug.nlnih.gov Once hits are identified, further in vitro and in silico studies will be necessary to elucidate their mechanism of action. nih.gov Molecular docking simulations can predict how these compounds bind to their target proteins, providing insights for further optimization of their structure to improve potency and selectivity. researchgate.netacs.org This iterative cycle of screening, mechanistic studies, and structure-based design is a powerful approach to modern drug discovery.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Bromo-4-ethylphenyl)ethanone, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves Friedel-Crafts acylation, where an acyl chloride reacts with a brominated aromatic precursor (e.g., 3-bromo-4-ethylbenzene) using a Lewis acid catalyst like AlCl₃ . Bromination steps may employ reagents such as ammonium bromide or oxone under controlled pH and temperature to minimize side reactions . Optimization requires adjusting solvent polarity (e.g., dichloromethane vs. ether), reaction time, and stoichiometry to improve yield and purity.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS with a reverse-phase C18 column and acetonitrile/water gradient to assess purity .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include the carbonyl carbon (~200–210 ppm) and aromatic protons (δ 7.0–8.0 ppm) with coupling patterns indicating substitution .

- IR : Strong C=O stretch (~1680–1720 cm⁻¹) and C-Br absorption (~500–600 cm⁻¹) .

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular weight (e.g., m/z 243.1 for C₁₀H₁₁BrO⁺) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.